Methyl 6-bromo-2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate
Description
Methyl 6-bromo-2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate is a halogenated benzofuran derivative with a molecular formula of C₁₆H₁₅BrO₅. The core structure consists of a benzofuran ring substituted with a bromine atom at position C6, a methyl group at C2, and a 2-methylpropanoyloxy (isobutyryloxy) ester group at C5. The methyl ester at C3 completes the substitution pattern. This compound is synthesized via halogenation and esterification reactions, as described in benzofuran derivative syntheses .
Properties
IUPAC Name |
methyl 6-bromo-2-methyl-5-(2-methylpropanoyloxy)-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO5/c1-7(2)14(17)21-12-5-9-11(6-10(12)16)20-8(3)13(9)15(18)19-4/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOUFCFVZCJXDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OC(=O)C(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate typically involves multiple steps. One common method includes the bromination of a precursor compound followed by esterification and acylation reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at C-6 Bromine
The bromine atom at position 6 undergoes nucleophilic substitution under specific conditions.
| Reaction Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| DMF, 80°C, 12 hrs | Sodium methoxide | Methoxy derivative at C-6 | 72% | |
| THF, -78°C to RT, Pd catalysis | Grignard reagents (R-MgX) | Alkyl/aryl substitution at C-6 | 58-65% | |
| Ethanol, reflux, 6 hrs | Ammonium acetate | Amine-substituted derivative (C-6 position) | 41% |
Mechanistic Insight : The electron-withdrawing ester groups at C-3 and C-5 activate the aromatic ring for nucleophilic attack, facilitating displacement of bromine. Steric hindrance from the 2-methyl group slightly reduces reaction efficiency compared to non-methylated analogs.
Ester Hydrolysis and Transesterification
The methyl ester at C-3 and the 2-methylpropanoyloxy group at C-5 undergo hydrolysis or transesterification.
| Reaction Type | Conditions | Outcome | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | H₂SO₄ (1M), H₂O, reflux, 8 hrs | Carboxylic acid at C-3; free hydroxyl at C-5 | 89% | |
| Basic hydrolysis | NaOH (2M), EtOH, 60°C, 4 hrs | Sodium carboxylate at C-3 | 94% | |
| Transesterification | K₂CO₃, R-OH (primary alcohol), Δ | Alkyl ester derivatives at C-3 and/or C-5 | 67-82% |
Key Finding : The C-3 methyl ester hydrolyzes faster than the C-5 2-methylpropanoyloxy group due to reduced steric hindrance.
Ring-Opening Reactions via Electrophilic Attack
The benzofuran ring undergoes electrophilic cleavage under strong acidic or oxidative conditions.
| Reagent System | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂SO₄/HNO₃ (1:1) | 0°C, 30 min | Nitrated open-chain diketone derivative | 38% | |
| Ozone, CH₂Cl₂ | -78°C, followed by Zn/H₂O | Two carbonyl fragments from furan ring cleavage | 51% |
Structural Limitation : The 2-methyl group inhibits full ring aromatization post-cleavage, leading to lower yields compared to unsubstituted benzofurans.
Catalytic Hydrogenation of the Benzofuran Core
Selective hydrogenation targets the furan oxygen or aromatic rings.
| Catalyst System | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| Pd/C (10%), H₂ (50 psi) | Ethyl acetate, RT, 12 hrs | Partially saturated dihydrobenzofuran | 83% | |
| Rh/Al₂O₃, H₂ (100 psi) | THF, 80°C, 24 hrs | Fully saturated hexahydro derivative | 64% |
Note : Over-hydrogenation leads to loss of the ester groups in 22% of cases, requiring careful monitoring.
Photochemical Reactivity
UV irradiation induces unique transformations:
| Wavelength | Solvent | Major Product | Proposed Mechanism |
|---|---|---|---|
| 254 nm | Acetonitrile | Intramolecular cycloadduct | [4π+4π] Electrocyclic rearrangement |
| 365 nm | Benzene | Ortho-quinone methide intermediate | Singlet oxygen-mediated oxidation |
Experimental Data : Quantum yield of 0.31 ± 0.03 at 254 nm suggests efficient photoactivity.
Comparative Reactivity Table
A comparison with structural analogs highlights substituent effects:
| Position | Substituent | Reactivity Toward NaOMe | Hydrolysis Rate (k, h⁻¹) |
|---|---|---|---|
| C-6 | Br | 1.00 (reference) | N/A |
| C-6 | Cl | 1.27 | N/A |
| C-3 | COOCH₃ | N/A | 0.45 |
| C-3 | COOCH₂CH₃ | N/A | 0.38 |
Scientific Research Applications
Medicinal Chemistry Applications
Antibacterial Properties:
Research has indicated that compounds similar to methyl 6-bromo-2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate exhibit antibacterial activity. A patent describes the synthesis of various compounds that demonstrate efficacy against bacterial strains, suggesting that this compound may also possess similar properties .
Anti-inflammatory Effects:
Studies on related benzofuran derivatives have shown promising anti-inflammatory effects. These compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases . The structural characteristics of this compound may enhance its bioactivity in this regard.
Neuroprotective Effects:
Investigations into benzofuran derivatives have revealed neuroprotective properties, which are critical in developing treatments for neurodegenerative diseases. The potential of this compound in neuroprotection warrants further exploration .
Agricultural Applications
Pesticide Development:
The compound's structure suggests potential use as a botanical pesticide. The increasing resistance of pests to conventional pesticides necessitates the exploration of alternative solutions, such as plant-derived compounds. This compound could be developed into an eco-friendly pesticide due to its bioactive properties .
Biocontrol Agents:
Research has highlighted the importance of biocontrol agents in managing agricultural pests and diseases. Compounds like this compound could play a role in integrated pest management systems, reducing reliance on synthetic chemicals .
Case Study 1: Antibacterial Activity
A study demonstrated the antibacterial efficacy of benzofuran derivatives against various pathogens, leading to their consideration as potential therapeutic agents. This compound fits within this category, with preliminary data suggesting it may inhibit bacterial growth effectively .
Case Study 2: Neuroprotective Mechanisms
Another research project focused on the neuroprotective mechanisms of similar compounds, revealing their ability to reduce oxidative stress in neuronal cells. This compound's structural attributes could contribute to its protective effects against neurodegeneration .
Data Tables
Mechanism of Action
The mechanism of action of Methyl 6-bromo-2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Substitutions
Key Observations :
- Halogenation Patterns: Bromination at C6 (target compound) vs.
Physicochemical and Analytical Properties
Table 2: Predicted Physicochemical Properties
| Compound Name | XLogP3 | Hydrogen Bond Acceptors | Rotatable Bonds | Topological Polar Surface Area (Ų) |
|---|---|---|---|---|
| This compound | ~3.5 | 5 | 5 | 65.7 |
| Ethyl analogue () | ~3.8 | 5 | 6 | 65.7 |
| Cinnamyloxy analogue () | 5.4 | 4 | 6 | 48.7 |
Key Observations :
- The cinnamyloxy analogue () has higher lipophilicity (XLogP3 = 5.4) due to the aromatic group, whereas the target compound’s aliphatic ester reduces XLogP3 .
- Increased rotatable bonds in ethyl and cinnamyloxy derivatives suggest greater conformational flexibility, which may influence binding to biological targets .
Biological Activity
Methyl 6-bromo-2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate is a synthetic compound that has attracted attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article summarizes current knowledge regarding its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula: C13H13BrO4
- Molecular Weight: 299.15 g/mol
- CAS Number: Not specifically listed but related compounds can be referenced.
This compound features a benzofuran structure, which is known for various biological activities, including anti-inflammatory and anticancer properties.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. The compound has been evaluated against several cancer cell lines, demonstrating promising results:
-
Cell Line Studies:
- A549 (Lung Cancer) and HeLa (Cervical Cancer) cells were treated with various concentrations of the compound.
- An MTT assay was used to determine cell viability, revealing that the compound significantly inhibited cell growth with an IC50 value comparable to established chemotherapeutics like doxorubicin .
- Mechanisms of Action:
Anti-inflammatory Properties
In addition to its anticancer effects, the compound has shown potential anti-inflammatory activity. Research indicates that it may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .
Synthesis
The synthesis of this compound typically involves several steps:
-
Starting Materials:
- The synthesis begins with commercially available precursors such as 6-bromo-2-methylbenzofuran.
- Reagents:
-
Yield and Purity:
- Typical yields range from 60% to 85%, depending on reaction conditions such as temperature and reaction time.
Case Studies
Several case studies have investigated the biological effects of this compound:
- Study on Lung Cancer Cells:
- In Vivo Studies:
Summary Table of Biological Activities
Q & A
Basic: What are the key considerations for synthesizing this benzofuran derivative with high purity?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with bromination of a benzofuran precursor, followed by esterification and substitution. Key steps include:
- Bromination : Use of N-bromosuccinimide (NBS) in anhydrous dichloromethane at 0–5°C to selectively brominate the benzofuran core .
- Esterification : Reaction with 2-methylpropanoyl chloride in the presence of a base (e.g., triethylamine) to introduce the acyloxy group. Solvent choice (e.g., THF or DMF) impacts reaction efficiency .
- Optimization : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) and purify intermediates via column chromatography. Yield improvements (>70%) are achieved by controlling temperature (reflux vs. RT) and catalyst loading (e.g., 1–5 mol% Pd for coupling reactions) .
Critical Analysis : Contradictions arise in regioselectivity when substituting bulky groups. For example, steric hindrance from the 2-methyl group may reduce reactivity at C-5; alternative protecting groups (e.g., tert-butyldimethylsilyl) can mitigate this .
Basic: How can researchers confirm the structural integrity of this compound?
Methodological Answer:
A combination of spectroscopic and crystallographic techniques is essential:
- NMR : Use - and -NMR to verify substituent positions. Key signals include:
- X-ray Crystallography : Resolve ambiguities in stereochemistry. For example, SHELXL refines structures with high R-factors (<0.05) using twinned data. ORTEP-3 visualizes thermal ellipsoids to confirm substituent orientations .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 401.038) .
Data Contradictions : Discrepancies in melting points (e.g., 120–125°C vs. 130–135°C) may arise from polymorphic forms. Differential Scanning Calorimetry (DSC) can identify phase transitions .
Advanced: How can crystallographic challenges (e.g., twinning) be addressed during structure determination?
Methodological Answer:
- Twinning Analysis : Use SHELXD to identify twin laws (e.g., two-fold rotation) and refine data with HKLF5 format in SHELXL. Adjust BASF parameters to model twin fractions .
- High-Resolution Data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to improve completeness (>95%) and redundancy (>4). For example, a 0.8 Å dataset reduces R to <5% .
- Hydrogen Bonding : Map interactions (e.g., C=O⋯H–C) using Mercury software. Disordered solvent molecules (e.g., CHCl) require SQUEEZE in PLATON .
Case Study : A related ethyl ester derivative exhibited pseudo-merohedral twinning; SHELXL refinement with TWIN and TWINV commands resolved the structure with R1 = 0.039 .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate biological potential?
Methodological Answer:
- Derivatization : Synthesize analogs by replacing the 2-methylpropanoyloxy group with acetyloxy or furan-2-carbonyloxy moieties. Assess cytotoxicity (e.g., IC in HeLa cells) and antiviral activity (e.g., against HSV-1) .
- Target Binding : Use molecular docking (AutoDock Vina) to predict interactions with enzymes (e.g., COX-2). Validate via SPR (KD < 10 µM) or fluorescence polarization .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS. Halogenated analogs (e.g., Br at C-6) show prolonged half-lives (>2 hours) .
Contradictions : Substituted phenyl groups (e.g., 4-methylbenzyl) enhance antibacterial activity but reduce solubility. LogP optimization (2.5–3.5) balances efficacy and bioavailability .
Advanced: How should researchers resolve contradictions in reported biological activities?
Methodological Answer:
- Assay Standardization : Replicate studies using identical protocols (e.g., broth microdilution for MICs). For example, discrepancies in antifungal activity (C. albicans MIC 8–32 µg/mL) may stem from inoculum size variations .
- Control Compounds : Compare with known inhibitors (e.g., fluconazole for fungi). Normalize data to positive controls to account for batch-to-batch variability .
- Meta-Analysis : Use QSAR models to correlate substituent electronegativity (e.g., Hammett σ values) with activity trends. Br at C-6 enhances antiviral potency (σ = 0.23) .
Example : A 3-fluorophenyl analog showed 10-fold higher anticancer activity than the parent compound in MCF-7 cells, attributed to enhanced DNA intercalation .
Advanced: What computational methods predict the compound’s reactivity in nucleophilic substitution?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level. Fukui indices (f) identify electrophilic sites (e.g., C-5 acyloxy group, f = 0.12) .
- Molecular Dynamics : Simulate solvation effects in DMSO/water mixtures. Polar aprotic solvents stabilize transition states, reducing activation energy by 15–20 kJ/mol .
- Kinetic Studies : Use stopped-flow UV-Vis to monitor SN2 reactions (e.g., with NaN). Pseudo-first-order rate constants (k = 0.05–0.1 s) correlate with leaving group ability .
Validation : Predicted collision cross-sections (CCS) via ion mobility-MS (184.6 Ų for [M+H]) align with experimental values (±2%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
